molecular formula C15H17N B1204403 N-Benzyl-2-phenylethanamine CAS No. 3647-71-0

N-Benzyl-2-phenylethanamine

Cat. No. B1204403
Key on ui cas rn: 3647-71-0
M. Wt: 211.30 g/mol
InChI Key: UPABQMWFWCMOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04331599

Procedure details

The 1:2 N,N'-dibenzylethylenediamine salt of penicillanic acid 1,1-dioxide is the salt formed from N,N'-dibenzylethylenediamine and two molar equivalents of penicillanic acid 1,1-dioxide; the N-benzyl-2-phenylethylamine salt of penicillanic acid 1,1-dioxide is the salt formed from N-benzyl-2-phenylethylamine and one molar equivalent of penicillanic acid, 1,1-dioxide; and the dibenzylamine salt of penicillanic acid 1,1-dioxide is the salt formed from dibenzylamine and one molar equivalent of penicillanic acid 1,1-dioxide. N,N'-dibenzylethylenediamine is also known as benzathine and as DBED; N-benzyl-2-phenylethylamine is also known as benethamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][C:18]1([CH3:31])[S:22](=O)(=O)[C@@H:21]2[CH2:25][C:26](=[O:27])[N:20]2[C@H:19]1[C:28]([OH:30])=[O:29]>>[CH2:1]([NH:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][C:18]1([CH3:31])[S:22][C@@H:21]2[CH2:25][C:26](=[O:27])[N:20]2[C@H:19]1[C:28]([OH:30])=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCC1=CC=CC=C1
Name
Type
product
Smiles
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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